In-Depth Technical Guide: Physicochemical Profiling and Synthetic Utility of (2R)-4,4,4-Trifluoro-2-methylbutanoic Acid
In-Depth Technical Guide: Physicochemical Profiling and Synthetic Utility of (2R)-4,4,4-Trifluoro-2-methylbutanoic Acid
Executive Summary
As a Senior Application Scientist, I frequently evaluate chiral fluorinated building blocks for their transformative impact on drug discovery pipelines. (2R)-4,4,4-Trifluoro-2-methylbutanoic acid represents a critical intermediate in modern medicinal chemistry. The strategic placement of a terminal trifluoromethyl (-CF 3 ) group paired with an alpha-chiral methyl center provides a unique steric and electronic profile. This specific arrangement is highly sought after for improving the metabolic stability, lipophilicity, and target-binding affinity of active pharmaceutical ingredients (APIs). This guide deconstructs its physicochemical properties, structural causality, and field-proven handling protocols to ensure scientific rigor in your developmental workflows.
Chemical Identity and Structural Characteristics
The integrity of any synthetic workflow begins with precise chemical identification. The (2R) enantiomer must be carefully distinguished from its racemic counterpart or the (2S) isomer to prevent off-target effects in biological systems.
Table 1: Chemical Identifiers
| Identifier | Data |
|---|---|
| IUPAC Name | (2R)-4,4,4-trifluoro-2-methylbutanoic acid |
| CAS Registry Number | 821775-25-1[1] |
| PubChem CID | [2] |
| Molecular Formula | C 5 H 7 F 3 O 2 [1] | | Molecular Weight | 156.10 g/mol [1] | | SMILES | O=C(O)CC(F)(F)F[1] |
Physicochemical Properties & Causality
Understanding the physical behavior of this compound is essential for optimizing reaction conditions and downstream purification.
Table 2: Quantitative Physicochemical Data
| Property | Value |
|---|---|
| Boiling Point | 172°C – 175°C[3] |
| Density | 1.274 g/cm³[4] |
| Refractive Index | 1.358[3] |
| Appearance | Colorless to pale yellow liquid |
Mechanistic Causality of Physical Properties:
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Elevated Boiling Point (172°C – 175°C): Despite the high volatility typically imparted by fluorination, the strong intermolecular hydrogen bonding of the carboxylic acid dimerizes the molecules, significantly elevating the boiling point[3].
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High Density (1.274 g/cm³): The incorporation of three heavy fluorine atoms compresses the electron density, resulting in a specific gravity substantially higher than that of non-fluorinated aliphatic acids (e.g., standard 2-methylbutanoic acid is ~0.93 g/cm³)[4].
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Low Refractive Index (1.358): Fluorine atoms hold their electrons tightly, resulting in low polarizability. This directly causes the compound to refract light less effectively than its hydrocarbon analogs[3].
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Acidity (pKa Shift): The strong electron-withdrawing nature of the -CF 3 group exerts a negative inductive effect (-I) through the aliphatic chain. This stabilizes the carboxylate anion, lowering the pKa and making it more acidic than unfluorinated analogs.
Synthetic Utility in Pharmaceutical Development
The primary value of (2R)-4,4,4-trifluoro-2-methylbutanoic acid lies in its application as a stereopure building block for enzyme inhibitors. A prominent example is its incorporation into Indoleamine 2,3-dioxygenase (IDO) inhibitors , which are critical targets in immuno-oncology ()[5].
In these architectures, the (2R) stereocenter dictates the precise spatial orientation of the inhibitor within the enzyme's active site. Simultaneously, the -CF 3 group enhances binding affinity through hydrophobic interactions and shields adjacent molecular sites from cytochrome P450-mediated oxidative metabolism.
Experimental Protocol: Stereoretentive Amide Coupling
When utilizing this compound, preserving the integrity of the alpha-chiral center is paramount. The following protocol details a self-validating system for amide coupling, utilizing BOP (Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) as the coupling agent[5].
Figure 1: Stereoretentive amide coupling workflow for (2R)-4,4,4-trifluoro-2-methylbutanoic acid.
Step-by-Step Methodology & Causality:
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Activation: Dissolve 3.0 mmol of (2R)-4,4,4-trifluoro-2-methylbutanoic acid in 8 mL of anhydrous DMF[5].
-
Causality: DMF is a polar aprotic solvent that perfectly solubilizes both the fluorinated acid and the highly polar BOP reagent without participating in nucleophilic side reactions.
-
-
Deprotonation: Add 3.90 mmol of Triethylamine (TEA)[5].
-
Causality: TEA acts as a non-nucleophilic base. It deprotonates the carboxylic acid, forming a carboxylate anion that is highly nucleophilic toward the phosphonium species of the BOP reagent.
-
-
Coupling Agent Addition: Introduce 3.30 mmol of BOP reagent, followed by 3.0 mmol of the target primary or secondary amine (e.g., isobutylamine)[5].
-
Causality: BOP generates an active HOBt ester in situ. This intermediate is highly reactive toward amines but sterically hindered enough to suppress the formation of an oxazolone intermediate, thereby preventing the racemization of the sensitive (2R) alpha-chiral center.
-
-
Incubation: Stir the reaction mixture at room temperature for 18 hours[5].
-
Causality: Room temperature kinetics are sufficient for the HOBt ester aminolysis while minimizing thermal degradation or epimerization.
-
-
Aqueous Workup: Dilute the mixture with diethyl ether. Wash sequentially with 0.5 M aqueous HCl, then saturated aqueous sodium bicarbonate[5].
-
Causality: The 0.5 M HCl wash protonates and extracts unreacted amine and TEA into the aqueous layer. The NaHCO 3 wash neutralizes residual acid and removes the acidic HOBt byproduct generated during the coupling.
-
-
Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the pure chiral amide[5].
Safety and Handling Validation
(2R)-4,4,4-Trifluoro-2-methylbutanoic acid is classified as a corrosive material capable of causing severe skin burns and serious eye damage[6].
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Storage Parameters: Must be kept in a tightly closed container, stored away from oxidizing agents, ideally under refrigerated conditions (2-8°C) to prevent long-term degradation[6][7].
-
Self-Validating Safety Check: Before use, verify the integrity of the storage vessel. If the liquid appears unusually discolored or exhibits high pressure upon opening, it may indicate contamination or decomposition. Always handle within a certified chemical fume hood using neoprene or nitrile gloves.
References
-
PubChem. "Butanoic acid, 4,4,4-trifluoro-2-methyl-, (2R)- | CID 7577227". National Library of Medicine. URL:[Link]
-
Fisher Scientific. "4,4,4-Trifluoro-2-methylbutyric acid, 95%, Thermo Scientific". URL:[Link]
- Google Patents. "US9758492B2 - IDO inhibitors". Bristol-Myers Squibb Company.
Sources
- 1. 821775-25-1|(R)-4,4,4-Trifluoro-2-methylbutanoic acid|BLD Pharm [bldpharm.com]
- 2. Butanoic acid, 4,4,4-trifluoro-2-methyl-, (2R)- | C5H7F3O2 | CID 7577227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4,4,4-Trifluoro-2-methylbutyric acid, 95%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 4. chemicalbook.com [chemicalbook.com]
- 5. US9758492B2 - IDO inhibitors - Google Patents [patents.google.com]
- 6. 4,4,4-Trifluoro-2-methylbutyric acid, 95%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 7. 821775-25-1・(2R)-4,4,4-trifluoro-2-methylbutanoic acid・(2R)-4,4,4-trifluoro-2-methylbutanoic acid【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
